![molecular formula C23H29FN2O2 B5303952 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one](/img/structure/B5303952.png)
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one, also known as FLB-457, is a novel benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a GABA-A receptor modulator that has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects.
Mechanism of Action
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is a GABA-A receptor modulator that acts as a positive allosteric modulator of the receptor. It enhances the binding of GABA to the receptor, thereby increasing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and psychotic symptoms, as well as an enhancement of cognitive function.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce psychotic symptoms in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment. In addition, 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it a suitable candidate for further preclinical and clinical development. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has not yet been extensively studied in humans, and its safety profile in humans is not well-established.
Future Directions
There are a number of future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one. One area of future research could be to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, schizophrenia, and cognitive impairment. Another area of future research could be to investigate the underlying mechanisms of its effects on neuronal activity and cognitive function. Additionally, further research could be conducted to establish its safety profile in humans and to investigate its potential for drug interactions.
Synthesis Methods
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isopropyl chloroformate to form the isopropyl carbamate. Finally, the carbamate is reacted with 1,4-diazepan-5-one to form 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one.
Scientific Research Applications
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models of anxiety, as well as antipsychotic effects in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-17(2)22-16-25(14-19-5-4-6-21(13-19)28-3)12-11-23(27)26(22)15-18-7-9-20(24)10-8-18/h4-10,13,17,22H,11-12,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVDCPSDYJVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.